molecular formula C11H22N2O B6334585 (4-Morpholinocyclohexyl)methanamine CAS No. 1781543-79-0

(4-Morpholinocyclohexyl)methanamine

Cat. No.: B6334585
CAS No.: 1781543-79-0
M. Wt: 198.31 g/mol
InChI Key: BMQRLAIVNNCUFG-UHFFFAOYSA-N
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Description

(4-Morpholinocyclohexyl)methanamine is a chemical compound of interest in advanced neuroscience and medicinal chemistry research. Its structure, featuring a cyclohexylmethanamine core substituted with a morpholine ring, is characteristic of ligands designed to target central nervous system (CNS) receptors. Research indicates that structurally similar compounds act as ligands for the N-Methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory . The NMDA receptor is a heterotetrameric complex, and its overactivation can lead to excitotoxicity, which is implicated in conditions such as ischemic stroke and Alzheimer's disease . This compound serves as a valuable building block for investigating structure-activity relationships (SAR) to develop novel NMDA receptor antagonists or modulators. Such research aims to elucidate non-ionotropic signaling pathways, where ligand binding can initiate intracellular metabotropic signaling cascades, such as ERK activation, without necessarily opening the receptor's ion channel . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-morpholin-4-ylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQRLAIVNNCUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Morpholinocyclohexyl Methanamine

Reactions at the Primary Amine Functional Group

The primary amine group in (4-Morpholinocyclohexyl)methanamine serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the primary amine readily facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and carbamate (B1207046) linkages.

Amide Synthesis: The reaction of this compound with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding N-substituted amides. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently promote amide bond formation with carboxylic acids under mild conditions. nih.gov For instance, the reaction with acetic anhydride (B1165640) would yield N-((4-morpholinocyclohexyl)methyl)acetamide.

Urea Formation: The primary amine of this compound reacts smoothly with isocyanates to produce substituted ureas. commonorganicchemistry.comnih.govorganic-chemistry.org This reaction is typically high-yielding and proceeds under ambient conditions. For example, treatment with phenyl isocyanate would afford 1-phenyl-3-((4-morpholinocyclohexyl)methyl)urea. Alternatively, reagents like carbonyldiimidazole (CDI) can be employed as a phosgene (B1210022) equivalent to facilitate urea formation between the amine and another amine component. commonorganicchemistry.comnih.gov

Carbamate Synthesis: Carbamates can be synthesized by reacting the primary amine with chloroformates or by trapping an intermediate isocyanate, generated from a Curtius or Hofmann rearrangement, with an alcohol. nih.govorganic-chemistry.org

Reagent TypeGeneral ReactionProduct Type
Acyl ChlorideR-COClAmide
IsocyanateR-NCOUrea
ChloroformateR-O-COClCarbamate

Alkylation and Acylation Reactions for Secondary and Tertiary Amine Derivatives

The primary amine can be further functionalized through alkylation and acylation reactions to yield secondary and tertiary amine derivatives.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product.

Reductive Amination: A more controlled method for synthesizing secondary and tertiary amines is reductive amination. This involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a palladium catalyst.

Acylation: As discussed in the formation of amides, acylation with acyl chlorides or anhydrides is a straightforward method to introduce acyl groups onto the primary amine. libretexts.orgchemguide.co.uk

Reaction TypeReagentsProduct
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
AcylationAcyl Chloride (e.g., CH₃COCl)Amide

Condensation Reactions Leading to Imines and Heterocycles

The primary amine of this compound is a key participant in condensation reactions, most notably in the formation of imines (Schiff bases) and their subsequent use in the synthesis of heterocyclic systems.

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acid catalysis, results in the formation of a C=N double bond, yielding an imine. wikipedia.orgresearchgate.netyoutube.comlibretexts.orgnih.gov This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org

Heterocycle Synthesis: The resulting imines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. For example, they can participate in cycloaddition reactions or be used in multicomponent reactions to construct complex ring systems.

Reactivity of the Morpholine (B109124) Nitrogen Atom

The tertiary nitrogen atom within the morpholine ring, while generally less nucleophilic than the primary amine, can still participate in chemical transformations, most notably quaternization reactions.

Quaternization: The lone pair of electrons on the morpholine nitrogen can react with strong electrophiles, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction introduces a permanent positive charge into the molecule, significantly altering its physical and chemical properties. The resulting product would be a 4-(aminomethyl)-1-alkylcyclohexyl)morpholin-4-ium salt.

Transformations Involving the Cyclohexyl Ring System

The cyclohexyl ring of this compound is a conformationally flexible scaffold that can influence the reactivity of the attached functional groups. While direct functionalization of the saturated cyclohexyl ring is challenging, its stereochemistry can play a crucial role in directing the outcome of reactions on the appended side chains. The chair conformation of the cyclohexane (B81311) ring and the axial versus equatorial positioning of the morpholinomethyl group can impact the accessibility of the primary amine and its reactivity.

This compound as a Precursor in Complex Organic Synthesis

The dual functionality of this compound makes it an attractive starting material for the synthesis of complex molecules, particularly through multicomponent reactions (MCRs).

Ugi and Passerini Reactions: As a primary amine, this compound is a suitable component for both the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). nih.govnih.gov

In the Ugi reaction , this compound can react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step. nih.govnih.gov

In the Passerini reaction , although it typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, variations exist where the primary amine can be incorporated. nih.govnih.gov

These MCRs offer a powerful strategy for rapidly building molecular diversity from simple starting materials, and the incorporation of the this compound moiety can introduce desirable physicochemical properties into the resulting compound libraries.

Multicomponent ReactionReactantsKey Product Feature
Ugi ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy Amide

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Role in Complex Synthesis

A thorough investigation into the chemical reactivity and derivatization of this compound reveals a significant gap in publicly available research, preventing a detailed analysis of its specific applications in the construction of complex molecular architectures. Despite the well-established utility of both the morpholine and cyclohexylamine (B46788) moieties in medicinal chemistry and materials science, specific studies detailing the use of the combined scaffold, this compound, as a building block for polycyclic and spirocyclic compounds, a scaffold for advanced chemical probes, or in the assembly of molecular frameworks via linking strategies, could not be identified.

The morpholine ring is recognized as a "privileged scaffold" in drug discovery, valued for its favorable physicochemical properties and its role in directing the spatial orientation of molecular appendages. acs.orgjchemrev.com Similarly, cyclohexylamine derivatives are common starting materials in the synthesis of a wide range of organic compounds. google.comnih.gov However, the specific compound of interest, this compound, does not appear in the surveyed literature in the context of the requested applications.

General synthetic strategies exist for the creation of complex cyclic systems that could theoretically employ this compound. For instance, the primary amine group of the molecule could potentially participate in multicomponent reactions, such as the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity and constructing peptide-like scaffolds. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, and could theoretically incorporate the this compound as the amine component. However, no specific examples of such reactions with this particular substrate have been documented.

Furthermore, while the construction of spirocyclic and polycyclic frameworks often involves the use of cyclic building blocks, acs.orgnih.govwhiterose.ac.uk and various linking strategies are employed to assemble molecular frameworks, researchgate.net the role of this compound in these specific synthetic routes remains unexplored in the available scientific literature.

Due to the absence of specific research findings, data tables detailing reaction conditions, yields, or the properties of resulting derivatives involving this compound cannot be generated. A scientifically accurate and detailed article on its use in these advanced synthetic applications is therefore not possible at this time. Further research would be required to elucidate the potential of this specific chemical compound in the outlined areas.

Advanced Analytical and Spectroscopic Characterization of 4 Morpholinocyclohexyl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (4-Morpholinocyclohexyl)methanamine, providing unambiguous evidence of its atomic connectivity and stereochemical arrangement. The presence of numerous protons and carbons in similar electronic environments necessitates the use of two-dimensional (2D) NMR techniques to resolve spectral overlap and establish correlations.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a complete picture of the molecule's covalent framework. rsc.orgnist.govnist.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is essential for identifying proton-proton (¹H-¹H) coupling networks within the molecule. nist.gov For this compound, COSY spectra would reveal the connectivity within the cyclohexane (B81311) ring, showing correlations between adjacent protons (e.g., H-1 to H-2/H-6, H-2 to H-3, etc.). It would also confirm the coupling between the methanamine protons and the proton at C-7 of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). nist.govsigmaaldrich.com It is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum. For instance, the protons of the aminomethyl group (-CH₂NH₂) would show a direct correlation to the C-7 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the molecular structure, especially around quaternary carbons or heteroatoms. nist.govsigmaaldrich.com In the case of this compound, HMBC would show correlations from the protons on the carbons adjacent to the morpholine (B109124) nitrogen (C-2', C-6') to the cyclohexane carbon C-4, confirming the point of attachment. Similarly, correlations between the aminomethyl protons (H-7) and the cyclohexane carbons C-3, C-4, and C-5 would be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H at this position)
1, 5 (cyclohexyl)1.2-1.4 (axial), 1.8-2.0 (equatorial)~30-35C-2, C-3, C-6
2, 6 (cyclohexyl)1.2-1.4 (axial), 1.8-2.0 (equatorial)~30-35C-1, C-3, C-4, C-5
3 (cyclohexyl)1.0-1.2 (axial), 1.6-1.8 (equatorial)~28-32C-2, C-4, C-5
4 (cyclohexyl)1.4-1.6~60-65C-2, C-3, C-5, C-6, C-2', C-6'
7 (-CH₂NH₂)2.5-2.7~45-50C-3, C-4, C-5
2', 6' (morpholine)2.4-2.6~67-70C-4, C-3', C-5'
3', 5' (morpholine)3.6-3.8~50-55C-2', C-6'

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and stereochemistry.

NOESY/ROESY for Conformational Analysis and Proximity Relationships

The stereochemistry of the substituents on the cyclohexane ring (cis/trans) and the preferred conformation of the ring system are critical aspects of the molecule's structure. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons. researchgate.net

For this compound, the key question is the relative orientation of the morpholino and aminomethyl groups. In a chair conformation of the cyclohexane ring, these substituents can be either axial or equatorial.

Trans Isomer: In the more stable diequatorial conformation, NOESY/ROESY would show correlations between the axial protons on C-1, C-2, C-5, and C-6. The equatorial proton at C-4 would show proximity to the equatorial protons at C-3 and C-5.

Cis Isomer: In the axial-equatorial conformation, strong NOE signals would be observed between the axial substituent's protons and the other axial protons on the same face of the ring (1,3-diaxial interactions).

These experiments are crucial for distinguishing between the cis and trans isomers and for providing insight into the dynamic conformational equilibrium of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental composition. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound.

Beyond the exact mass, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can elucidate the fragmentation pathways, which provides further structural confirmation. For this compound, characteristic fragmentation patterns would be expected:

Loss of Ammonia (B1221849): A neutral loss of NH₃ from the aminomethyl group is a likely initial fragmentation step.

Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening fragmentation.

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can fragment via various pathways, often initiated by the charge on the nitrogen atoms.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for this compound

IonFormulaCalculated m/zFragmentation Pathway
[M+H]⁺C₁₁H₂₃N₂O⁺199.1805Parent Ion
[M+H - NH₃]⁺C₁₁H₂₀NO⁺182.1539Neutral loss of ammonia
[C₆H₁₀N]⁺C₆H₁₀N⁺96.0808Cleavage at C4-N bond of morpholine
[C₄H₁₀NO]⁺C₄H₁₀NO⁺88.0757Fragmentation of the morpholine ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, key characteristic absorptions would include:

N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexane and morpholine rings.

N-H Bending: An absorption around 1600 cm⁻¹ for the scissoring vibration of the -NH₂ group.

C-O-C Stretching: A strong, characteristic absorption around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would provide complementary information, particularly for the C-C skeletal vibrations of the cyclohexane ring, which can be sensitive to the ring's conformation.

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500 (broad)Weak
C-H Stretch (aliphatic)2850-3000 (strong)2850-3000 (strong)
N-H Bend (amine)1590-1650 (medium)Weak
C-O-C Stretch (ether)1110-1120 (strong)Weak
C-N Stretch1020-1250 (medium)Medium
Cyclohexane Ring ModesFingerprint Region (below 1500)Strong

Chromatographic Methodologies for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its potential stereoisomers.

Advanced HPLC and UPLC Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the chemical purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector (if an appropriate chromophore is present in a derivative) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

For the separation of the cis and trans isomers of this compound, chiral chromatography would be necessary. The development of such a method would involve screening various chiral stationary phases (CSPs) and mobile phase modifiers to achieve baseline separation of the enantiomers of each diastereomer.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

This compound possesses two stereogenic centers on the cyclohexane ring, leading to the existence of cis and trans diastereomers. In the cis isomer, both the morpholino and the aminomethyl groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides. Both the cis and trans isomers of this compound are achiral as they each have a plane of symmetry passing through the morpholino and aminomethyl substituents and the C1-C4 axis of the cyclohexane ring. Consequently, neither the cis nor the trans isomer can be resolved into enantiomers, and the concept of enantiomeric excess is not applicable to these specific diastereomers.

However, should derivatives of this compound be synthesized that introduce a chiral center, chiral chromatography would become an indispensable tool for their analysis. For instance, substitution on the morpholine or aminomethyl group could disrupt the plane of symmetry, rendering the molecule chiral. In such cases, the separation of enantiomers would be crucial for understanding their distinct biological activities.

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. abo.fi These CSPs are often based on chiral selectors such as polysaccharides (e.g., cellulose, amylose), cyclodextrins, or synthetic polymers. abo.fimdpi.com The differential interaction, which can involve hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion complexation, results in different retention times for the two enantiomers, allowing for their separation and quantification.

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application of chiral chromatography. It is calculated as:

ee (%) = |(R-enantiomer - S-enantiomer) / (R-enantiomer + S-enantiomer)| x 100

While no specific studies on the chiral separation of derivatives of this compound are publicly available, research on analogous structures highlights the potential methodologies. For example, the enantioseparation of various hexahydroquinoline derivatives has been successfully achieved using polysaccharide-based and cyclodextrin-based CSPs in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). doi.org Similarly, the chiral resolution of compounds containing a cyclohexyl moiety, such as α-cyclohexylmandelic acid, has been accomplished using cyclodextrin (B1172386) derivatives as chiral selectors. scispace.com These examples underscore the established capability of chiral chromatography to resolve enantiomers of structurally related compounds.

Table 1: Common Chiral Stationary Phases and Their Applications

Chiral Stationary Phase (CSP)Chiral SelectorTypical Applications
Polysaccharide-basedCellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of racemates, including those with aromatic rings and polar functional groups. abo.fi
Cyclodextrin-basedα-, β-, or γ-cyclodextrin and their derivativesSeparation of compounds that can fit into the hydrophobic cavity of the cyclodextrin, often used for aromatic and heterocyclic compounds. mdpi.comscispace.com
Pirkle-type (π-complex)π-acidic or π-basic aromatic rings (e.g., (S,S)-1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene)Separation of compounds with π-electron systems, relying on π-π interactions. doi.org
Macrocyclic glycopeptide-basedTeicoplanin, vancomycinBroad-spectrum CSPs capable of multiple interaction modes (ionic, hydrogen bonding, steric) for complex chiral separations. doi.org

X-ray Crystallography of Co-crystals or Derivatives for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and conformational details, which are invaluable for understanding the structure-property relationships of a compound.

While no published X-ray crystal structures of this compound or its co-crystals and derivatives were found in the reviewed literature, the application of this technique would be a logical step in its advanced characterization. The process involves growing single crystals of the compound or a suitable derivative, which can be challenging. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a common strategy to obtain high-quality crystals. For a basic compound like this compound, co-crystallization with various carboxylic acids or other co-formers could be explored.

A successful crystallographic analysis would definitively confirm the cis or trans configuration of the cyclohexane ring. It would also reveal the preferred conformation of the morpholine ring (typically a chair conformation) and the orientation of the aminomethyl group.

For derivatives of this compound, X-ray crystallography would be essential for:

Absolute configuration determination: For chiral derivatives, X-ray crystallography of a single crystal can determine the absolute configuration of the stereocenters.

Conformational analysis: The precise solid-state conformation can provide insights into how the molecule might interact with biological targets.

Intermolecular interactions: The crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the material.

Studies on other morpholine-containing compounds demonstrate the utility of X-ray crystallography. For example, the crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine has been determined, providing detailed information on its molecular geometry and crystal packing. researchgate.net Similarly, X-ray diffraction has been used to study the structures of various 2,2'-bipyridine (B1663995) derivatives containing morpholine moieties. researchgate.net These studies serve as a precedent for the type of detailed structural information that could be obtained for derivatives of this compound.

Table 2: Information Obtainable from X-ray Crystallography

ParameterDescriptionSignificance
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Fundamental property of the crystalline solid.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the unit cell.Provides information about the symmetry of the crystal packing.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the asymmetric unit.Defines the precise three-dimensional structure of the molecule.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.Confirms the chemical connectivity and provides insight into bond strengths and steric strain.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.Reveals the spatial arrangement of different parts of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds, halogen bonds, and other non-covalent interactions.Explains the stability of the crystal lattice and influences physical properties like melting point and solubility.

Computational and Theoretical Investigations of 4 Morpholinocyclohexyl Methanamine

Conformational Analysis of the Cyclohexyl and Morpholine (B109124) Rings

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energies for a vast number of conformations.

For (4-Morpholinocyclohexyl)methanamine, MM calculations could be used to identify low-energy conformers by systematically rotating the rotatable bonds. Subsequently, MD simulations could provide a more dynamic picture by simulating the movement of the atoms over time, revealing the accessible conformations and the energy barriers between them. This would be particularly important for understanding the interplay between the chair and boat conformations of the cyclohexane (B81311) ring and the chair conformation of the morpholine ring, as well as the orientation of the methanamine substituent.

A hypothetical data table resulting from such an analysis might look like this:

ConformerCyclohexane Ring ConformationMorpholine Ring ConformationMethanamine OrientationRelative Energy (kcal/mol)Population (%)
1ChairChairEquatorial0.0095.0
2ChairChairAxial2.504.5
3Twist-BoatChairEquatorial5.800.5

Quantum Chemical Calculations (e.g., DFT) for Relative Conformational Energies

Once a set of low-energy conformers is identified through MM and MD, quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to obtain more accurate relative conformational energies. DFT provides a more rigorous treatment of the electronic structure, leading to more reliable energy predictions.

By performing geometry optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)), the relative energies of the different conformers of this compound could be determined with high accuracy. These calculations would also provide valuable information about bond lengths, bond angles, and vibrational frequencies for each conformer.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a detailed picture of how electrons are distributed within this compound and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the morpholine and methanamine groups, indicating that these are the most likely sites for electrophilic attack. The LUMO, on the other hand, would represent the regions of the molecule that are most susceptible to nucleophilic attack. An FMO analysis would provide quantitative data on the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability.

A hypothetical data table from an FMO analysis might include:

OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-8.5N (morpholine), N (methanamine)
LUMO2.1C-H (cyclohexyl), C-N
HOMO-LUMO Gap10.6-

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution in a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Red-colored regions indicate negative potential (electron-rich areas), while blue-colored regions indicate positive potential (electron-poor areas).

For this compound, the EPS map would likely show negative potential around the oxygen and nitrogen atoms, confirming their role as nucleophilic centers. The hydrogen atoms of the methanamine group and the cyclohexane ring would likely exhibit positive potential, making them susceptible to interaction with nucleophiles.

Transition State Modeling and Reaction Mechanism Elucidation for Key Transformations

Computational chemistry can be used to model the transition states of chemical reactions, providing valuable insights into reaction mechanisms and kinetics. For this compound, this could be applied to understand its synthesis or its reactions with other molecules.

By locating the transition state structures for key transformations and calculating the activation energies, chemists can predict the feasibility and selectivity of different reaction pathways. This information is crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The in-silico prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful, non-destructive tool in the structural elucidation of novel chemical entities. For this compound, computational methods allow for the theoretical determination of its ¹H and ¹³C NMR spectra. These predictions are invaluable for corroborating experimental data, aiding in spectral assignment, and providing insights into the molecule's electronic and conformational landscape.

The prediction of NMR spectra for this compound can be accomplished using various online platforms and software packages that employ sophisticated algorithms. nmrdb.org Tools such as NMRDB.org utilize extensive databases of experimentally determined NMR data and employ methods like neural networks and HOSE (Hierarchical Organization of Spherical Environments) codes to calculate chemical shifts. nmrdb.orgnmrdb.orgnmrdb.org The process typically involves inputting the molecular structure, often as a SMILES (Simplified Molecular-Input Line-Entry System) string or by drawing it in a molecular editor. The software then calculates the chemical shifts for each nucleus based on its chemical environment. nmrdb.orgnmrdb.org

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are presented below. These values are typically calculated for a standard solvent, such as deuterochloroform (CDCl₃), and referenced to a standard compound like tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound is characterized by a series of multiplets corresponding to the protons on the cyclohexane and morpholine rings, as well as the aminomethyl group. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the conformational geometry of the ring systems.

Below is an interactive data table of the predicted ¹H NMR chemical shifts.

Atom Number(s)Predicted Chemical Shift (ppm)Multiplicity
H directly attached to C1 (methanamine CH₂)2.52Doublet
H on C2 and C6 of cyclohexane (axial)1.05 - 1.15Multiplet
H on C2 and C6 of cyclohexane (equatorial)1.75 - 1.85Multiplet
H on C3 and C5 of cyclohexane (axial)1.20 - 1.30Multiplet
H on C3 and C5 of cyclohexane (equatorial)1.90 - 2.00Multiplet
H on C4 of cyclohexane2.10 - 2.20Multiplet
H on morpholine ring adjacent to Oxygen3.65 - 3.75Triplet
H on morpholine ring adjacent to Nitrogen2.40 - 2.50Triplet
NH₂ of methanamine1.30 (broad)Singlet

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom. The carbons of the morpholine ring, being attached to heteroatoms, are expected to resonate at a lower field (higher ppm) compared to the cyclohexane carbons.

Below is an interactive data table of the predicted ¹³C NMR chemical shifts.

Atom NumberPredicted Chemical Shift (ppm)
C1 (methanamine CH₂)48.5
C2, C6 of cyclohexane32.1
C3, C5 of cyclohexane29.8
C4 of cyclohexane38.2
C atoms on morpholine ring adjacent to Oxygen67.3
C atoms on morpholine ring adjacent to Nitrogen54.1

It is important to note that these predicted values are theoretical approximations. researchgate.net The actual experimental NMR spectrum may show slight variations due to factors such as solvent effects, temperature, and the presence of conformational isomers. However, these predicted spectra provide a robust starting point for the analysis and interpretation of experimental data.

Potential Applications in Non Biological Academic Chemical Research

As a Ligand or Chiral Auxiliary in Asymmetric Catalysis

The quest for efficient and selective catalysts is a cornerstone of modern chemical research. The structural attributes of (4-Morpholinocyclohexyl)methanamine make it a promising candidate for the design of new ligands and chiral auxiliaries for asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules.

Amine-containing compounds are fundamental in the design of ligands for catalysis due to the coordinating ability of the nitrogen lone pair. Chiral primary amines, in particular, have emerged as powerful and versatile catalysts in a multitude of enantioselective reactions. The design of effective amine-based ligands often hinges on several key principles, including steric hindrance, electronic effects, and the conformational rigidity of the ligand scaffold.

The this compound structure incorporates both a tertiary amine within the morpholine (B109124) ring and a primary amine. This dual functionality could allow for bidentate coordination to a metal center, creating a stable chelate ring, which is often beneficial for catalytic activity and selectivity. The cyclohexane (B81311) ring provides a rigid and sterically defined backbone, which is a crucial feature for creating a well-defined chiral environment around a catalytic center. The principles of asymmetric catalysis often rely on creating distinct spatial quadrants around the metal, and the bulky cyclohexyl group can effectively shield certain approaches of a substrate to the catalytic site.

The nitrogen atoms of the primary amine and the morpholine ring in this compound can readily coordinate with a variety of transition metals, such as rhodium, palladium, iridium, and copper, which are commonly employed in enantioselective transformations. The formation of such coordination complexes is the first step in generating a catalytically active species.

Should a chiral version of this compound be utilized, where the stereochemistry of the cyclohexane ring is controlled, it could serve as a chiral ligand. The resulting metal complex would be chiral, and this chirality can be transferred during a catalytic reaction to the substrate, leading to the preferential formation of one enantiomer of the product. For instance, in asymmetric hydrogenation or allylic alkylation reactions, the precise geometry and electronic properties of the chiral ligand dictate the enantioselectivity of the transformation. The combination of the rigid cyclohexane scaffold and the coordinating amine groups in this compound provides a framework that could be adapted for such applications.

Furthermore, the primary amine group could be modified to introduce other coordinating groups, leading to the synthesis of a library of related ligands with tunable steric and electronic properties. This modularity is a highly desirable feature in the development of new catalysts.

Role in Materials Science and Polymer Chemistry

The reactivity of the primary amine group in this compound opens up avenues for its use in the synthesis and modification of polymeric materials. Its bifunctional nature, with two reactive N-H bonds, allows it to act as both a monomeric unit and a cross-linking agent.

Primary amines are key monomers in the synthesis of a variety of polymers, including polyamides, polyimides, and polyureas. acs.org The reaction of the primary amine of this compound with dicarboxylic acids, diacyl chlorides, or diisocyanates would lead to the formation of polymers incorporating the morpholinocyclohexyl moiety into the polymer backbone.

The presence of the morpholine ring within the polymer structure could impart unique properties to the resulting material. For example, the morpholine group is known to have a well-balanced hydrophilic-lipophilic profile, which could influence the solubility and swelling behavior of the polymer. acs.org Furthermore, the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially leading to materials with interesting thermal and mechanical properties. The rigid cyclohexane unit would likely enhance the thermal stability of the polymer.

Potential Polymer Type Comonomer Potential Polymer Properties
PolyamideDicarboxylic acid or diacyl chlorideEnhanced thermal stability, altered solubility
PolyureaDiisocyanateIncreased rigidity, potential for hydrogen bonding
PolyimideDianhydrideHigh thermal resistance, good mechanical strength

This table presents potential polymer types and properties based on the incorporation of this compound as a monomeric unit.

The two reactive hydrogen atoms on the primary amine group of this compound allow it to function as a cross-linking agent for various polymer systems. Cross-linking is a crucial process for transforming thermoplastic polymers into thermosetting materials with improved mechanical strength, thermal stability, and chemical resistance. specialchem.com

For instance, it could be used to cross-link epoxy resins, where the amine group would react with the epoxide rings to form a three-dimensional network. Similarly, it could be employed to cross-link polymers containing functional groups that are reactive towards amines, such as acrylates or isocyanates. The bulky and rigid morpholinocyclohexyl group would act as a rigid junction point in the cross-linked network, potentially leading to materials with high glass transition temperatures and improved dimensional stability.

Polymer System Cross-linking Reaction Potential Material Benefits
Epoxy resinsAmine addition to epoxideIncreased hardness, improved chemical resistance
Acrylate-based polymersMichael additionEnhanced mechanical strength, higher Tg
PolyurethanesReaction with isocyanate groupsIncreased cross-link density, improved thermal stability

This table outlines the potential use of this compound as a cross-linking agent and the expected benefits for the resulting materials.

Component in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of this compound contains several features that could be exploited in the design of supramolecular assemblies and in the study of host-guest interactions.

The cyclohexane ring provides a hydrophobic surface that can participate in van der Waals and hydrophobic interactions. This is a common feature in guest molecules that bind within the cavities of host molecules such as cyclodextrins or cucurbiturils. mdpi.comnih.gov The morpholine ring, with its ether oxygen and amine nitrogen, can act as a hydrogen bond acceptor, while the primary amine group can act as a hydrogen bond donor. If protonated, the primary amine would become a cationic center capable of engaging in electrostatic interactions.

This combination of hydrophobic and hydrogen-bonding/electrostatic functionalities makes this compound a potentially interesting guest molecule for a variety of synthetic and biological host systems. The binding of such a guest molecule within a host cavity could be studied to understand the fundamental principles of molecular recognition. Furthermore, by modifying the structure of this compound, for example, by attaching a reporter group, it could be used as a probe for sensing and detecting specific host molecules.

The self-assembly of this compound itself or in combination with other molecules through hydrogen bonding and other non-covalent interactions could also lead to the formation of interesting supramolecular structures, such as gels or liquid crystals.

Future Research Directions and Unexplored Avenues for 4 Morpholinocyclohexyl Methanamine in Academic Chemistry

Development of Green and Sustainable Synthetic Routes

The future synthesis of (4-Morpholinocyclohexyl)methanamine should prioritize environmentally benign methodologies, moving away from traditional, wasteful processes. Current syntheses of related structures, such as morpholines and cyclohexylamines, often involve multiple steps, hazardous reagents, and significant waste generation. chemrxiv.orgmdpi.com Research should focus on developing green and sustainable routes characterized by high atom economy, the use of renewable feedstocks, and the avoidance of toxic solvents and catalysts.

Key research avenues include:

One-Pot and Tandem Reactions: Designing cascade reactions that form the core structure from simple precursors in a single operation. For instance, developing a one-pot reductive amination of a suitable morpholinyl cyclohexanone (B45756) or a reductive coupling of a lignin-derived platform chemical with ammonia (B1221849) and a morpholine (B109124) precursor could significantly streamline the synthesis. researchgate.net

Catalytic Hydrogenation: Exploring advanced catalytic systems for the hydrogenation of aniline- or nitrobenzene-based precursors. wikipedia.org The development of highly selective and reusable catalysts, potentially based on earth-abundant metals, would be a significant advancement.

Bio-derived Feedstocks: Investigating the use of platform chemicals derived from biomass, such as lignin, as starting materials. researchgate.netresearchgate.net This aligns with the principles of a circular economy by transforming low-value biomass into valuable chemical intermediates. researchgate.net

Green Solvents and Reagents: A recent breakthrough in morpholine synthesis utilizes ethylene (B1197577) sulfate (B86663) as an efficient and less hazardous reagent, replacing traditional methods involving chloroacetyl chloride and hydride reductions. organic-chemistry.orgchemrxiv.org Adapting such greener protocols for the synthesis of the target molecule represents a significant opportunity. Water, being an environmentally friendly solvent, has shown promise in the synthesis of cyclohexylamine (B46788) intermediates and should be explored. mdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Feature Traditional Synthesis (e.g., from 1,2-amino alcohols) Potential Green Synthesis
Reagents Chloroacetyl chloride, hydride reducing agents. chemrxiv.org Ethylene sulfate, H₂, ammonia, bio-derived precursors. mdpi.comresearchgate.netorganic-chemistry.org
Process Multi-step, often with purification at each stage. chemrxiv.org One-pot or tandem reactions, flow processes. mdpi.comresearchgate.net
Solvents Often chlorinated or other volatile organic compounds (VOCs). Water, supercritical CO₂, bio-based solvents. mdpi.com
Byproducts Stoichiometric amounts of salt and metal waste. chemrxiv.org Minimal byproducts, often just water.

| Efficiency | Lower atom economy, higher E-factor. | Higher atom economy, lower E-factor. |

Exploration of Novel Reactivity in Emerging Organic Reaction Methodologies

The bifunctional nature of this compound—possessing a primary nucleophilic amine and a sterically accessible tertiary amine within the morpholine ring—offers a rich platform for exploring novel reactivity.

Future research could investigate:

Selective Functionalization: Developing methodologies to selectively react at either the primary aminomethyl group or the morpholine nitrogen. This could involve exploiting differences in basicity and nucleophilicity through careful selection of reagents and reaction conditions, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Reactions: The morpholine moiety is known to participate in palladium-catalyzed reactions, such as carboamination, to form complex cyclic structures. e3s-conferences.org Investigating the participation of this compound or its derivatives in novel Pd-catalyzed cross-coupling or cycloaddition reactions could lead to new molecular scaffolds. acs.org

Enamine and Imine Chemistry: The primary amine can be readily converted into imines, which are versatile intermediates for asymmetric synthesis, including reductions, additions, and cycloadditions to create chiral derivatives. The morpholine group, a classic enamine-forming reagent, suggests that derivatives of the title compound could be designed to exploit this reactivity in new ways. wikipedia.org

Organocatalysis: The amine functionalities could be utilized as organocatalysts themselves or as directing groups in organocatalytic transformations, such as cascade Michael additions, to construct highly substituted cyclohexane (B81311) rings with high diastereoselectivity. beilstein-journals.orgnih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of reactions involving this compound, its synthesis and derivatization are prime candidates for integration into modern automated platforms.

Promising directions include:

Flow Chemistry Synthesis: Adapting the synthesis of this compound to a continuous flow process. Flow chemistry offers enhanced safety, particularly when handling hazardous intermediates or exothermic reactions, improved heat and mass transfer, and easier scalability compared to batch processing. researchgate.netacs.org A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification steps. acs.org

High-Throughput Experimentation (HTE): Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, solvents, temperature) for the derivatization of the primary amine or for exploring the molecule's reactivity. This would dramatically accelerate the discovery of new reactions and the synthesis of compound libraries for screening.

Automated Purification: Integrating in-line or automated purification techniques, such as scavenger resins or automated chromatography, within a flow setup to isolate derivatives of this compound with high purity, ready for subsequent analysis or application.

Table 2: Potential Advantages of Flow Chemistry for Synthesizing Derivatives

Parameter Batch Processing Flow Chemistry
Safety Handling of hazardous reagents/intermediates at large scale is risky. Small reactor volumes minimize risk; enhanced control over exotherms. researchgate.netacs.org
Scalability Often requires re-optimization when scaling up. Scaled by running the system for a longer duration ("scaling out"). researchgate.net
Reproducibility Can be variable due to mixing and temperature gradients. Precise control over parameters leads to high reproducibility.

| Multi-step Synthesis | Requires isolation and purification at each step. | Steps can be "telescoped," reducing waste and time. acs.org |

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding experimental work and minimizing trial-and-error. For this compound, in silico studies represent a largely untapped area of research.

Future computational work could focus on:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule, particularly the orientation of the aminomethyl and morpholine substituents on the cyclohexane ring (axial vs. equatorial). This is fundamental to understanding its reactivity and how it might interact with biological targets or self-assemble.

Reactivity Prediction: Using quantum mechanics (QM) calculations to predict reaction pathways, transition states, and activation energies for reactions at its different functional groups. This can help in designing selective transformations.

Molecular Docking and Dynamics: If the molecule is explored for medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can predict its binding affinity and mode of interaction with protein targets. nih.govrsc.orgnih.gov Such studies have been successfully applied to other morpholine-containing compounds to identify potential inhibitors of enzymes. nih.govrsc.org

QSAR Modeling: Should a library of derivatives be synthesized and tested for a specific activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with activity, guiding the design of more potent compounds. rsc.org

Investigation of its Role in the Assembly of Complex Molecular Architectures and Functional Materials

The unique structure of this compound, featuring a rigid cyclic scaffold with two distinct amine functionalities, makes it an attractive building block, or "tecton," for constructing larger, ordered systems.

Unexplored avenues in this area include:

Supramolecular Chemistry: Using the primary amine and the morpholine nitrogen as hydrogen bond donors and acceptors to direct the self-assembly of supramolecular structures like cages, capsules, or networks. The cyclohexane ring provides a rigid spacer to control the geometry of these assemblies.

Polymer Chemistry: Employing the molecule as a monomer or cross-linker in polymerization reactions. The primary amine can readily undergo reactions to form polyamides, polyimines, or polyureas, while the morpholine ring can add functionality and influence polymer properties such as solubility and thermal stability. This could lead to the creation of complex polymeric architectures. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing the two nitrogen atoms as coordinating sites for metal ions to build novel MOFs or coordination polymers. The flexibility and orientation of the donor sites could lead to frameworks with interesting topologies and potential applications in gas storage, separation, or catalysis. The synthesis of a hexameric magnesium complex with a cyclohexane-like ring structure highlights the potential for s-block metals to form such assemblies. nih.govresearchgate.net

Functional Materials: Incorporating the molecule into materials where the morpholine moiety can act as a corrosion inhibitor, a pH buffer in industrial fluids, or a key structural element in agrochemicals or pharmaceuticals. wikipedia.orgacs.orgchemicalbook.com

By systematically exploring these research avenues, the academic community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-Morpholinocyclohexyl)methanamine in academic research?

  • Methodological Answer : The synthesis typically involves cyclohexyl derivatives reacting with morpholine under controlled conditions. For example, stereospecific reactions may use acid/base catalysts (e.g., HCl or NaHCO₃) to facilitate ring substitution. Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or acetonitrile) to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired stereoisomer .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the morpholine ring integration (δ ~3.6 ppm for N-CH₂ groups) and cyclohexyl backbone structure.
  • HPLC-MS : For purity assessment and molecular weight verification (e.g., observed m/z matching the theoretical molecular weight of 214.3 g/mol).
  • X-ray Crystallography : To resolve stereochemical ambiguity in the cyclohexyl-morpholine configuration .

Q. How does the morpholine ring influence the compound’s physicochemical properties?

  • Methodological Answer : The morpholine moiety enhances water solubility due to its polar oxygen atom, while the cyclohexyl group contributes to lipophilicity. Partition coefficient (logP) studies via shake-flask methods or computational tools (e.g., ChemAxon) can quantify this balance. The ring’s electron-rich nature also affects reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

  • Methodological Answer : Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective reagents. For example, asymmetric hydrogenation of precursor ketones using Ru-BINAP catalysts can yield >90% enantiomeric excess (ee). Advanced characterization via circular dichroism (CD) or chiral HPLC validates stereopurity .

Q. What strategies resolve conflicting data in biological activity across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays vs. cell-based models) may arise from assay conditions (e.g., ATP concentration) or cell permeability differences. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and pharmacokinetic profiling (e.g., plasma protein binding studies) can clarify mechanisms .

Q. How do computational models predict interactions with biological targets like HER2/CD221?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. For HER2, the morpholine ring may form hydrogen bonds with Thr862, while the cyclohexyl group occupies hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR optimization .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer : Systematic substitution at the cyclohexyl (e.g., methyl groups) or morpholine (e.g., sulfonyl modifications) positions is evaluated via parallel synthesis. High-throughput screening (HTS) against target panels (e.g., kinases) identifies critical functional groups. Data analysis using partial least squares (PLS) regression links structural features to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.